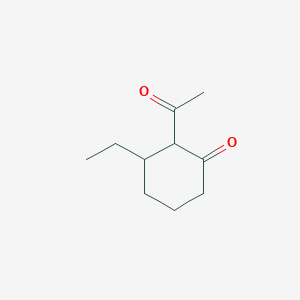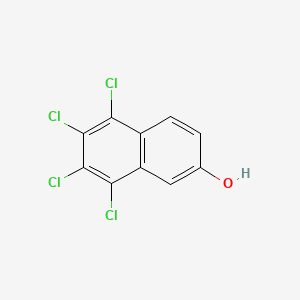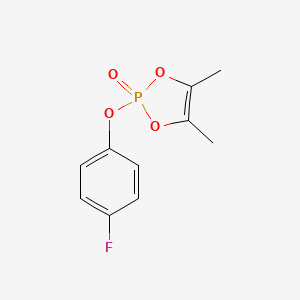
1-Thiocoumarin, 3-amino-4-butylamino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Thiocoumarin, 3-amino-4-butylamino- is a derivative of thiocoumarin, a class of compounds where one or more oxygen atoms in the coumarin structure are replaced by sulfur. This substitution significantly alters the chemical properties and biological activities of the compound. Thiocoumarins are known for their diverse applications in medicinal chemistry, particularly due to their antimicrobial and anticoagulant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Thiocoumarin, 3-amino-4-butylamino- typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of green chemistry principles, such as environmentally benign solvents and catalysts, is increasingly common to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Thiocoumarin, 3-amino-4-butylamino- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Applications De Recherche Scientifique
1-Thiocoumarin, 3-amino-4-butylamino- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an anticoagulant and antimicrobial agent.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-Thiocoumarin, 3-amino-4-butylamino- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2-Thioxocoumarins: These compounds have a similar structure but with different substitution patterns.
Dithiocoumarins: These compounds have two sulfur atoms replacing oxygen atoms in the coumarin structure.
Uniqueness: 1-Thiocoumarin, 3-amino-4-butylamino- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable for certain applications, such as its potential use as an antimicrobial and anticoagulant agent .
Propriétés
Numéro CAS |
59647-34-6 |
|---|---|
Formule moléculaire |
C13H16N2OS |
Poids moléculaire |
248.35 g/mol |
Nom IUPAC |
3-amino-4-(butylamino)thiochromen-2-one |
InChI |
InChI=1S/C13H16N2OS/c1-2-3-8-15-12-9-6-4-5-7-10(9)17-13(16)11(12)14/h4-7,15H,2-3,8,14H2,1H3 |
Clé InChI |
SPSOWEKPBOWJOV-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=C(C(=O)SC2=CC=CC=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


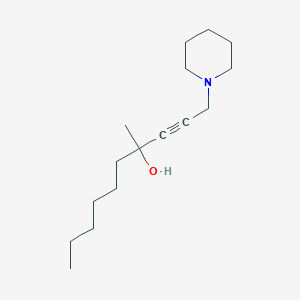
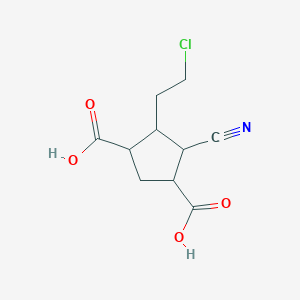
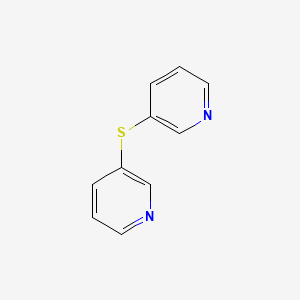
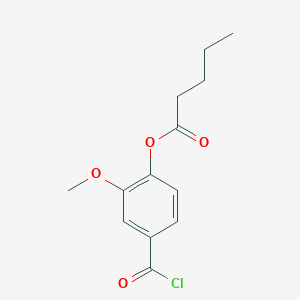

![4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid](/img/structure/B14622551.png)
![5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile](/img/structure/B14622557.png)
![1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel-](/img/structure/B14622560.png)


